molecular formula C11H21NO4S B12290824 Boc-HoMet-OH

Boc-HoMet-OH

Cat. No.: B12290824
M. Wt: 263.36 g/mol
InChI Key: BBKWPHNJSWWLBV-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-HoMet-OH, also known as tert-butoxycarbonyl-L-homomethionine, is a derivative of the amino acid methionine. It is commonly used in organic synthesis and peptide chemistry due to its protective group, the tert-butoxycarbonyl (Boc) group, which shields the amino group from unwanted reactions during synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-HoMet-OH typically involves the protection of the amino group of L-homomethionine with the Boc group. This is achieved by reacting L-homomethionine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The Boc protection is a widely used method in the pharmaceutical industry for the synthesis of peptides and other complex molecules .

Chemical Reactions Analysis

Types of Reactions

Boc-HoMet-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-HoMet-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The primary function of Boc-HoMet-OH is to serve as a protected form of L-homomethionine. The Boc group protects the amino group from unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in various chemical reactions. The Boc group is removed by acid-catalyzed cleavage, which involves protonation of the carbonyl oxygen, leading to the formation of a tert-butyl cation and subsequent release of carbon dioxide .

Comparison with Similar Compounds

Boc-HoMet-OH can be compared with other Boc-protected amino acids such as Boc-L-methionine and Boc-L-cysteine. While all these compounds serve as protected forms of their respective amino acids, this compound is unique due to the presence of an additional methylene group in the side chain, which can influence its reactivity and properties .

List of Similar Compounds

Properties

Molecular Formula

C11H21NO4S

Molecular Weight

263.36 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylsulfanylpentanoic acid

InChI

InChI=1S/C11H21NO4S/c1-11(2,3)16-10(15)12-8(9(13)14)6-5-7-17-4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m0/s1

InChI Key

BBKWPHNJSWWLBV-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCSC)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCSC)C(=O)O

Origin of Product

United States

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